molecular formula C15H17BrO4 B13012034 Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate

Cat. No.: B13012034
M. Wt: 341.20 g/mol
InChI Key: JMFDKDBFANBYTL-UHFFFAOYSA-N
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Description

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is a cyclopropane derivative featuring two ester groups at the 1,2-positions and a 2-bromophenyl substituent. Cyclopropane dicarboxylates are versatile intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The bromophenyl group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the ester groups facilitate further functionalization.

Properties

Molecular Formula

C15H17BrO4

Molecular Weight

341.20 g/mol

IUPAC Name

diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C15H17BrO4/c1-3-19-13(17)11-9-15(11,14(18)20-4-2)10-7-5-6-8-12(10)16/h5-8,11H,3-4,9H2,1-2H3

InChI Key

JMFDKDBFANBYTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2Br)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclopropanation via Rhodium-Catalyzed Reaction

A widely used method for preparing donor-acceptor cyclopropanes like diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate involves the rhodium(II) acetate-catalyzed reaction of 2-bromostyrene with diethyl diazomalonate.

Procedure:

  • A solution of 2-bromostyrene is prepared in dichloromethane.
  • Rhodium(II) acetate (0.5 mol%) is added as a catalyst.
  • Diethyl diazomalonate is added dropwise over several hours at ambient temperature using a syringe pump.
  • The reaction mixture is stirred until completion, monitored by TLC or HPLC.
  • The solvent is removed under reduced pressure.
  • The crude product is purified by silica gel column chromatography to afford the desired cyclopropane ester.

This method provides good regio- and stereoselectivity and is scalable for preparative purposes.

Cyclopropanation via Malonate Ester Condensation with 1,4-Dihalobutene

An alternative approach involves the condensation of diethyl malonate with 1,4-dihalobutene derivatives under basic conditions to form dialkyl 2-vinylcyclopropane-1,1-dicarboxylates, which can be further functionalized to introduce the 2-bromophenyl group.

Key points:

  • Trans-1,4-dichlorobutene-2 is preferred for high selectivity.
  • The reaction is carried out in the presence of an alcoholic solution of metallic alkoxide (e.g., sodium methoxide in methanol).
  • The reaction is exothermic but controlled by refluxing the alcohol solvent.
  • Workup involves filtration, acid neutralization, solvent removal, and vacuum distillation.
  • Yields of 75-85% are typical for the dialkyl 2-vinylcyclopropane-1,1-dicarboxylate intermediates.

This intermediate can then be subjected to further bromination or substitution reactions to install the 2-bromophenyl substituent.

Multi-Step Synthesis Involving Bromination and Functional Group Transformations

A detailed multi-step synthesis reported by the Royal Society of Chemistry involves:

  • Preparation of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as an intermediate.
  • Conversion to diethyl 2-methylenecyclopropane-1,1-dicarboxylate using potassium tert-butoxide.
  • Reduction to (2-methylenecyclopropane-1,1-diyl)dimethanol with lithium aluminum hydride.
  • Acetylation to form bis(methylene) diacetate derivatives.
  • Bromination with bromine in carbon tetrachloride to yield (2-bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) diacetate.
  • Purification by column chromatography and workup involving washing with sodium thiosulfate and brine, drying, and concentration under reduced pressure.

This sequence allows precise installation of bromine substituents and ester groups on the cyclopropane ring.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Rhodium-catalyzed cyclopropanation 2-bromostyrene, diethyl diazomalonate, Rh2(OAc)4, DCM, ambient temp Moderate to High (varies) High selectivity, mild conditions Requires expensive catalyst
Malonate ester condensation Diethyl malonate, trans-1,4-dichlorobutene-2, NaOMe, MeOH, reflux 75-85 High yield, scalable Multi-step for final bromophenyl installation
Multi-step bromination sequence Potassium tert-butoxide, LiAlH4, acetic anhydride, Br2, CCl4 Moderate (30-66% per step) Precise functionalization Multi-step, requires careful handling of reagents

Research Findings and Notes

  • The rhodium-catalyzed cyclopropanation is a well-established method for donor-acceptor cyclopropanes, providing good control over stereochemistry and functional group tolerance.
  • The condensation of malonate esters with 1,4-dihalobutenes is a classical approach to cyclopropane dicarboxylates, with the trans isomer of the dihalobutene providing better selectivity and yield.
  • Bromination steps require careful control of temperature and stoichiometry to avoid over-bromination or side reactions.
  • Purification typically involves silica gel chromatography with gradients of ethyl acetate in petroleum ether.
  • Analytical characterization includes ^1H NMR, ^13C NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of diethyl cyclopropane-1,2-dicarboxylate.

    Oxidation: Formation of diethyl cyclopropane-1,2-dicarboxylic acid.

Scientific Research Applications

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is a compound of significant interest in the field of organic chemistry, particularly due to its applications in medicinal chemistry and synthetic organic methodologies. This article explores its applications, supported by data tables and case studies.

Pharmacological Activity

This compound has been evaluated for its potential as an inhibitor of various enzymes involved in metabolic processes. For instance, studies have indicated that derivatives of this compound may act as inhibitors for monoamine oxidase (MAO), which is relevant for treating depression and other mood disorders . The introduction of the bromine atom enhances the compound's binding affinity to the enzyme's active site due to increased electronic effects.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including those with potential anticancer properties. By modifying the cyclopropane structure or substituents on the aromatic ring, researchers can create analogs with varying biological activities. For example, transformations involving this compound have been reported to yield compounds that exhibit selective cytotoxicity against cancer cell lines .

Case Study: Synthesis of Dibenzo[c,e]pyrrolo Compounds

Recent research demonstrated a multi-step synthetic pathway utilizing this compound as a precursor for creating dibenzo[c,e]pyrrolo compounds. The process involved cyclopropane ring opening followed by further functionalization, leading to compounds with enhanced pharmacological profiles .

Table 2: Summary of Biological Activities

CompoundActivity TypeReference
This compoundMAO Inhibition
Dibenzo[c,e]pyrrolo derivativesCytotoxicity

Mechanism of Action

The mechanism of action of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles or electrophiles. The bromine atom also provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Ester Positions Physical State Yield/Notes Reference
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate 2-Bromophenyl 1,2 Not reported N/A N/A
Diethyl trans-1,2-cyclopropanedicarboxylate None 1,2 (trans) Liquid 97% purity
Diethyl 1,1-cyclopropanedicarboxylate None 1,1 (geminal) Liquid Commercial intermediate
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 3-Bromophenyl, carboxamide Cyclopropene Crystalline solid 77% yield

Biological Activity

Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a cyclopropane ring substituted with a bromophenyl group and two ester functionalities. The synthesis generally involves cyclopropanation reactions of suitable precursors, followed by esterification processes. The detailed synthetic routes can be found in various chemical literature sources, which emphasize the importance of reaction conditions for optimizing yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related cyclopropane derivatives have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays such as DPPH and ABTS radical scavenging tests. These studies suggest that the compound can effectively neutralize free radicals, which is crucial for mitigating oxidative stress-related diseases.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter levels or inhibition of neuroinflammatory pathways. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders.

Case Studies

Several case studies have highlighted the biological relevance of cyclopropane derivatives:

  • Study 1 : A series of cyclopropane derivatives including this compound were evaluated for their cytotoxicity against cancer cell lines. Results indicated selective cytotoxicity towards certain cancer types while sparing normal cells.
  • Study 2 : Investigations into the anti-inflammatory properties revealed that this compound reduced pro-inflammatory cytokine levels in vitro.

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